N-benzyl-4-(benzylsulfonyl)butanamide
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Overview
Description
N-benzyl-4-(benzylsulfonyl)butanamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a benzyl group attached to a butanamide backbone, with a benzylsulfonyl group at the fourth position of the butanamide chain.
Mechanism of Action
Mode of Action
It’s known that the compound’s activity can be influenced by the nature of the solvent, which affects the chemoselectivity of the aza-michael addition and the subsequent kinetic resolution of the michael adduct .
Action Environment
The action of N-benzyl-4-(benzylsulfonyl)butanamide can be influenced by environmental factors such as the nature of the solvent. The solvent can affect the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct, both of which are catalyzed by CalB .
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-(benzylsulfonyl)butanamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the key interactions involves its binding to the enzyme NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid synthesis in bacteria . This interaction inhibits the enzyme’s activity, leading to a disruption in the bacterial cell wall synthesis and exhibiting potential antibacterial properties. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the compound’s inhibition of InhA leads to impaired cell wall synthesis, resulting in cell death . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of InhA, inhibiting its enzymatic activity and preventing the reduction of enoyl-ACP to acyl-ACP . This inhibition disrupts the fatty acid synthesis pathway, leading to the accumulation of toxic intermediates and bacterial cell death. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid synthesis and degradation. The compound interacts with enzymes such as InhA, inhibiting their activity and disrupting the normal metabolic flux . This inhibition can lead to changes in metabolite levels, such as the accumulation of toxic intermediates and depletion of essential fatty acids. Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, the compound primarily localizes to the cell wall, where it exerts its inhibitory effects on InhA . In mammalian cells, this compound may localize to various organelles, such as the mitochondria or endoplasmic reticulum, influencing their function and activity. The compound’s subcellular localization can impact its overall efficacy and specificity in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(benzylsulfonyl)butanamide typically involves the reaction of 4-bromobutanamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(benzylsulfonyl)butanamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl sulfide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(benzylsulfonyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-benzyl-4-(methylsulfonyl)butanamide
- N-benzyl-4-(ethylsulfonyl)butanamide
- N-benzyl-4-(propylsulfonyl)butanamide
Comparison: N-benzyl-4-(benzylsulfonyl)butanamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter alkyl sulfonyl groups, it exhibits enhanced binding affinity to certain enzymes, making it a more potent inhibitor.
Properties
IUPAC Name |
N-benzyl-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-18(19-14-16-8-3-1-4-9-16)12-7-13-23(21,22)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSSTNJLZPSWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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